NHE1 Inhibitory Potency of BI-9627 Derived from 1-Acetyl-4-(3-trifluoromethylbenzoyl)piperidine vs. Cariporide
BI-9627, synthesized directly from 1-acetyl-4-(3-trifluoromethylbenzoyl)piperidine via acylguanidine coupling, inhibits NHE1 with an IC50 of 6 nM in the intracellular pH recovery (pHi) assay and 31 nM in the human platelet swelling assay [1]. In comparison, cariporide (HOE-642), a clinically studied NHE1 inhibitor, exhibits an IC50 of 50 nM against NHE1 and shows only 3- to 5-fold selectivity over NHE2 (IC50 = 3 µM) and weak activity against NHE3 (IC50 = 10 µM) .
| Evidence Dimension | NHE1 inhibitory potency (IC50) and selectivity |
|---|---|
| Target Compound Data | IC50 = 6 nM (pHi), 31 nM (platelet swelling); >30-fold selectivity over NHE2; no measurable NHE3 inhibition up to 16 µM |
| Comparator Or Baseline | Cariporide: IC50 = 50 nM (NHE1), IC50 = 3 µM (NHE2), IC50 = 10 µM (NHE3) |
| Quantified Difference | 8.3-fold more potent in pHi assay; >10-fold selectivity advantage against NHE2; complete loss of NHE3 off-target activity vs. cariporide |
| Conditions | PS120 cells expressing human NHE1 for pHi assay; human platelet-rich plasma for swelling assay; rat NHE2 and human NHE3 counter-screens |
Why This Matters
Procurement of the correct 3-trifluoromethyl intermediate ensures that the resulting NHE1 probe has nanomolar potency and an order-of-magnitude selectivity advantage over the legacy clinical candidate cariporide, directly reducing false positives from NHE2/NHE3 cross-reactivity.
- [1] Huber JD, et al. J Med Chem. 2012;55(16):7114-7140. Compound 60 (BI-9627) IC50 values: 6 nM (pHi), 31 nM (platelet swelling), >30-fold selective over NHE2. View Source
